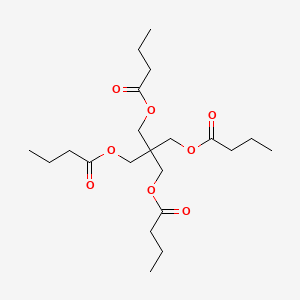

pentaerythritol tetrabutyrate

Description

Properties

CAS No. |

7299-98-1 |

|---|---|

Molecular Formula |

C21H36O8 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[3-butanoyloxy-2,2-bis(butanoyloxymethyl)propyl] butanoate |

InChI |

InChI=1S/C21H36O8/c1-5-9-17(22)26-13-21(14-27-18(23)10-6-2,15-28-19(24)11-7-3)16-29-20(25)12-8-4/h5-16H2,1-4H3 |

InChI Key |

JMIAMWJLFMGGPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC(COC(=O)CCC)(COC(=O)CCC)COC(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Pentaerythritol Tetrabutyrate Production

Esterification Pathways for Pentaerythritol (B129877) and Butyric Acid Derivatives

The synthesis of PETB is achieved through several chemical routes, with direct esterification and transesterification being the most prominent. The choice of pathway often depends on the availability of raw materials, desired product specifications, and economic considerations.

Direct Esterification Catalyzed Reactions for PETB Synthesis

Direct esterification is a widely employed method for PETB synthesis, involving the reaction of pentaerythritol with an excess of butyric acid in the presence of a catalyst. The reaction is reversible and requires the continuous removal of water to drive the equilibrium towards the formation of the tetraester.

C(CH₂OH)₄ + 4 CH₃CH₂CH₂COOH ⇌ C(CH₂OOCCH₂CH₂CH₃)₄ + 4 H₂O

Various acid catalysts are utilized to accelerate the reaction rate. Conventional homogeneous catalysts include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. While effective, these catalysts often pose challenges related to corrosion, product contamination, and difficulties in separation and recovery. To overcome these limitations, research has focused on the development of heterogeneous solid acid catalysts, which are more environmentally benign and can be easily separated and reused.

Table 1: Comparison of Catalysts in Direct Esterification for Pentaerythritol Ester Synthesis

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid | 180-200 | 6-7 | 4.9:1 (Lauric Acid:PE) | - | researchgate.net |

| p-Toluenesulfonic Acid | 160 | 4 | 4.4:1 (Oleic Acid:PE) | 96% Conversion | nih.gov |

| SnCl₂@HZSM-5 | 105 | 3 | 4.7:1 (Stearic Acid:PE) | 96.5% Yield | researchgate.net |

Transesterification Mechanisms for PETB Formation

Transesterification offers an alternative route to PETB, typically involving the reaction of pentaerythritol with a butyric acid ester, such as methyl butyrate (B1204436), in the presence of a catalyst. This method can be advantageous under certain conditions, particularly when the direct esterification process is challenging. The reaction proceeds in a stepwise manner, forming mono-, di-, and tri-esters as intermediates before the final tetraester is obtained.

The general transesterification reaction is:

C(CH₂OH)₄ + 4 CH₃CH₂CH₂COOR' ⇌ C(CH₂OOCCH₂CH₂CH₃)₄ + 4 R'OH

Catalysts for transesterification can be acidic or basic. Homogeneous catalysts like sodium methoxide (B1231860) are effective but share similar separation issues with their acidic counterparts in direct esterification. Heterogeneous catalysts are therefore also being explored for transesterification processes to enhance sustainability. The removal of the alcohol byproduct (e.g., methanol) is essential to shift the equilibrium towards the product side.

A study on the transesterification of palm oil methyl ester with pentaerythritol using sodium methoxide as a catalyst identified optimal conditions as a temperature of 160 °C, a catalyst concentration of 1.25% (w/w), and a molar ratio of methyl ester to pentaerythritol of 4.5:1, achieving a significant yield of the tetraester within 2 hours. researchgate.netsemanticscholar.org

Green Chemistry Principles and Sustainable Approaches in PETB Synthesis

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification, in principle, has a high atom economy, with water being the only byproduct.

Use of Renewable Feedstocks: Utilizing butyric acid and pentaerythritol derived from renewable biomass sources can significantly reduce the carbon footprint of PETB production. For instance, butyric acid can be produced through the fermentation of biomass.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The development of reusable heterogeneous catalysts is a prime example of this principle in action, minimizing waste and avoiding corrosive and hazardous acids. researchgate.net

Safer Solvents and Auxiliaries: Whenever possible, conducting reactions in solvent-free conditions or using benign solvents like water or supercritical fluids is preferred. Many industrial processes for pentaerythritol esters aim for solvent-free conditions to reduce waste and separation costs.

Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, to minimize energy consumption is a crucial aspect of green synthesis. The use of highly active catalysts that allow for lower reaction temperatures contributes to energy efficiency.

Waste Prevention: The best way to prevent waste is not to create it in the first place. The use of efficient and selective catalysts that minimize the formation of byproducts is a key strategy. researchgate.net

Novel Catalytic Systems for Enhanced PETB Yield and Selectivity

The development of advanced catalytic systems is central to improving the efficiency and sustainability of PETB production. Research efforts are focused on both homogeneous and heterogeneous catalysts, as well as biocatalysts.

Homogeneous and Heterogeneous Catalysis in PETB Synthesis

Homogeneous Catalysis: While traditional mineral and organic acids are effective, they present significant drawbacks. researchgate.net Organometallic catalysts, such as certain tin-based compounds, have shown high activity and selectivity in the esterification of pentaerythritol. nih.gov However, the potential for metal leaching into the product and the cost and toxicity of these catalysts are important considerations.

Heterogeneous Catalysis: Solid acid catalysts offer a promising alternative to their homogeneous counterparts. Their primary advantage lies in their ease of separation from the reaction mixture, allowing for simple recovery and reuse, which aligns with green chemistry principles. nih.gov This simplifies the purification process and reduces waste generation. researchgate.net

Examples of heterogeneous catalysts investigated for pentaerythritol ester synthesis include:

Zeolites and Mesoporous Silicas: These materials possess a high surface area and tunable acidity, making them effective catalysts. For example, a composite catalyst of SnCl₂ supported on HZSM-5 has demonstrated high conversion and selectivity for the synthesis of pentaerythritol tetrastearate. researchgate.net

Sulfated Metal Oxides: Materials like sulfated zirconia (ZrO₂/SO₄²⁻) exhibit superacidic properties and have been shown to be highly active in esterification reactions. nih.gov

Ion-Exchange Resins: These polymeric materials containing sulfonic acid groups can effectively catalyze esterification reactions under milder conditions.

Table 2: Performance of Selected Heterogeneous Catalysts in Pentaerythritol Esterification

| Catalyst | Substrates | Temperature (°C) | Time (h) | Yield/Conversion (%) | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| SnCl₂@HZSM-5 | Pentaerythritol, Stearic Acid | 105 | 3 | 96.5% Yield | High selectivity, catalyst stability | researchgate.net |

| ZrO₂-Al₂O₃/SO₄²⁻ | Pentaerythritol, Fatty Acids | - | 4 | >99% Yield | High activity | nih.gov |

Enzyme-Catalyzed Biotransformations for PETB Production

Enzymatic catalysis offers a highly specific and environmentally friendly approach to ester synthesis. Lipases are the most commonly used enzymes for this purpose, as they can catalyze esterification and transesterification reactions under mild conditions, often without the need for organic solvents.

The use of lipases for the synthesis of pentaerythritol esters has been explored, demonstrating the potential for high selectivity and purity of the final product. For instance, Candida antarctica lipase (B570770) B (CALB) has been studied for the hydrolysis of pentaerythritol fatty acid esters, which indicates the feasibility of the reverse esterification reaction. The enzymatic process typically involves immobilizing the lipase on a solid support to enhance its stability and facilitate its reuse.

Key advantages of enzyme-catalyzed synthesis include:

High Specificity: Enzymes can selectively catalyze the desired reaction, minimizing the formation of byproducts.

Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, reducing energy consumption.

Environmental Friendliness: Enzymes are biodegradable and non-toxic, making them a sustainable choice.

However, challenges such as the cost of enzymes, their potential inhibition by substrates or products, and the need for optimization of reaction media remain areas of active research. While the enzymatic synthesis of various esters is well-established, specific and detailed research on the high-yield production of PETB using this method is still emerging.

Nanomaterial-Supported Catalysts for PETB Synthesis

The synthesis of pentaerythritol tetrabutyrate (PETB) via esterification is significantly enhanced by the use of catalysts, with nanomaterial-supported catalysts emerging as a highly efficient and reusable option. These catalysts offer large surface areas, high catalytic activity, and improved stability compared to their unsupported counterparts. Research into analogous pentaerythritol ester syntheses has highlighted the efficacy of various nanomaterial supports.

Solid superacid catalysts, such as ZrO₂-Al₂O₃/SO₄²⁻, have demonstrated high yields in the synthesis of pentaerythritol esters. nih.gov The catalytic activity is attributed to the strong acid sites on the catalyst surface which facilitate the esterification reaction. Similarly, amorphous mixed oxides like SiO₂-ZrO₂ have been shown to be effective, achieving high conversion of pentaerythritol and excellent selectivity towards the fully substituted tetraester. nih.gov The properties of these catalysts can be tuned by altering the composition and preparation method of the support.

Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄), represent another promising avenue for catalyst support. jsynthchem.com Their primary advantage lies in their straightforward separation from the reaction mixture using an external magnetic field, which simplifies product purification and catalyst recycling. jsynthchem.com This reusability is a key factor in developing sustainable and economical chemical processes. jsynthchem.com The catalytic performance of such supported nanoparticles is influenced by factors including particle size, morphology, and the interaction between the active metal and the support material. psecommunity.org

Below is a table summarizing the performance of various types of supported catalysts in the synthesis of polyol esters, which serves as a model for PETB production.

| Catalyst Type | Support Material | Key Advantages | Reported Pentaerythritol Conversion (%) |

|---|---|---|---|

| Solid Superacid | ZrO₂-Al₂O₃/SO₄²⁻ | High acidity and catalytic activity | >99% nih.gov |

| Amorphous Mixed Oxide | SiO₂-ZrO₂ | High conversion and selectivity to tetraester | 99% nih.gov |

| Magnetic Nanoparticles | Copper Ferrite (CuFe₂O₄) | Easy magnetic separation and reusability | High yields reported for similar reactions jsynthchem.com |

| Supported Metal Nanoparticles | Palladium/Copper on TiO₂ | High efficiency in environmentally benign processes | Not specified for esterification, but high in oxidation psecommunity.org |

Reaction Engineering and Process Intensification Strategies for PETB

Optimizing the production of PETB on an industrial scale requires advanced reaction engineering and process intensification strategies. These approaches aim to improve reaction efficiency, scalability, safety, and sustainability over traditional batch processing methods.

Continuous Flow Reactor Systems for Scalable PETB Synthesis

Continuous flow chemistry offers numerous advantages for the synthesis of PETB. researchgate.net In a typical setup, streams of pentaerythritol, butyric acid (or a more reactive derivative like butyric anhydride), and a dissolved or packed-bed catalyst are continuously pumped and mixed, then flowed through a heated reactor coil or tube. springernature.com This methodology provides superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and reducing the risk of thermal runaway, which is particularly important for exothermic esterification reactions. researchgate.net

The high surface-area-to-volume ratio in microreactors or packed-bed systems significantly accelerates reaction rates, leading to drastically reduced residence times, often from hours in batch to minutes in flow. researchgate.net This intensification allows for smaller reactor footprints and higher throughput. Furthermore, continuous flow systems can be more easily scaled up by operating the system for longer durations or by "numbering up" (running multiple systems in parallel). nih.gov A patent for the continuous production of pentaerythritol itself highlights the industrial shift towards flow processes for its precursors. google.com

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Limited by surface area | Excellent, due to high surface-area-to-volume ratio researchgate.net |

| Reaction Time | Typically hours | Typically seconds to minutes nih.gov |

| Scalability | Difficult, requires larger vessels | Easier, via longer run times or numbering-up nih.gov |

| Safety | Higher risk of thermal runaway | Improved safety, smaller reaction volumes springernature.com |

| Process Control | Less precise | Precise control over temperature, pressure, and residence time researchgate.net |

Supercritical Fluid Technologies in PETB Production

Supercritical fluids (SCFs), most commonly carbon dioxide (scCO₂), serve as green and highly tunable solvent media for chemical reactions, including esterifications. thepharmajournal.com A substance becomes supercritical when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. mdpi.com For PETB synthesis, using scCO₂ as the reaction medium can enhance mass transfer rates due to its low viscosity and high diffusivity. mdpi.com

Enzymatic synthesis of PETB using lipases can be particularly advantageous in scCO₂. The scCO₂ can dissolve the substrates while the enzyme remains insoluble, simplifying catalyst recovery. Furthermore, water, a byproduct of esterification that can inhibit the reaction, has limited solubility in scCO₂ and can be selectively removed, thus driving the reaction equilibrium towards product formation. supercriticalfluid.net Adjusting the pressure and temperature of the system allows for fine-tuning of the solvent density and solvating power, enabling control over reaction rates and selectivity. thepharmajournal.com After the reaction, the product can be easily separated by depressurizing the system, which causes the CO₂ to return to its gaseous state, leaving behind a solvent-free product. thepharmajournal.com

Reaction Kinetic Modeling and Simulation for PETB Synthesis Optimization

Developing a robust kinetic model is essential for understanding, optimizing, and scaling up the synthesis of PETB. The esterification of pentaerythritol with four equivalents of butyric acid is a complex series of consecutive and reversible reactions, proceeding through mono-, di-, and tri-substituted intermediates. mdpi.com

Kinetic studies typically involve conducting the reaction under various conditions of temperature, catalyst loading, and reactant molar ratios. researchgate.net Samples are taken at regular intervals to determine the concentration of reactants and products. mdpi.com The esterification of an alcohol with a carboxylic acid is generally modeled as a second-order reaction. mdpi.comjchr.org For the synthesis of PETB, a pseudo-homogeneous model can be applied where the rate equations describe the formation of each ester intermediate and the final tetraester product. researchgate.net

A general rate equation for one of the esterification steps would be: r = k * C_A * C_B where r is the rate of reaction, k is the rate constant, and C_A and C_B are the concentrations of the hydroxyl and carboxylic acid functional groups, respectively.

By fitting experimental data to these models, key kinetic parameters such as rate constants and activation energies can be determined. mdpi.com For example, kinetic studies on the esterification of rosin (B192284) with pentaerythritol found activation energies for the various esterification steps to be in the range of 65 to 129 kJ mol⁻¹. mdpi.com Similar studies on butyric acid esterification have also been successfully modeled. jchr.orgresearchgate.netnih.gov This data is invaluable for reactor design and for simulating the process to find optimal operating conditions that maximize the yield of the desired PETB while minimizing reaction time and energy consumption. mdpi.com

| Kinetic Parameter | Definition | Method of Determination | Significance in Optimization |

|---|---|---|---|

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Fitting experimental concentration-time data to a rate law. jchr.org | Indicates reaction speed under specific conditions. |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Systematically varying reactant concentrations and observing the effect on the reaction rate. mdpi.com | Determines how reactant concentration influences the reaction rate. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Measuring rate constants at different temperatures and applying the Arrhenius equation. mdpi.com | Quantifies the temperature sensitivity of the reaction; essential for selecting optimal reaction temperature. |

Purification and Isolation Techniques for Research-Grade this compound

The synthesis of PETB typically results in a mixture containing the desired tetraester, partially substituted intermediates (mono-, di-, and tri-esters), unreacted starting materials, and catalyst residues. Achieving high purity, especially for research-grade applications, necessitates advanced separation techniques.

Advanced Chromatographic Separations for PETB Purity Enhancement

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of polyol esters like PETB. capes.gov.br Given the relatively non-polar nature of PETB, reversed-phase chromatography is a suitable method. nih.gov In this approach, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used with a polar mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water. nih.govnih.gov

By applying a solvent gradient—gradually increasing the proportion of the less polar solvent (acetonitrile) over time—the components of the crude mixture can be effectively separated. The more polar, partially esterified intermediates will elute from the column first, while the least polar, fully substituted PETB will be retained longer and elute last. Detection can be achieved using methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS), which are suitable for non-UV-absorbing compounds. researchgate.net

A more advanced and often faster technique is Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC). nih.gov This method uses a supercritical fluid, such as CO₂, as the main component of the mobile phase. UHPSFC provides high separation efficiency and short analysis times for weakly polar compounds like pentaerythritol esters. nih.gov The combination of UHPSFC with high-resolution mass spectrometry (QTOF-MS) allows for both effective separation and precise identification of the main product and any related impurities. nih.gov The ability to precisely control the properties of the supercritical fluid mobile phase allows for fine-tuning the separation process to achieve research-grade purity.

Crystallization and Distillation Methodologies for PETB Isolation

The isolation and purification of this compound (PETB) from the reaction mixture are critical steps to achieve the desired product purity. Methodologies for the purification of pentaerythritol esters, which are applicable to PETB, primarily involve distillation techniques, often under vacuum, to separate the high-boiling point tetraester from unreacted starting materials and byproducts. Crystallization can also be employed as a subsequent purification step to achieve higher purity levels.

Following the esterification reaction, the crude product mixture typically contains the desired this compound, excess butyric acid, any remaining catalyst, and potentially mono-, di-, and tri-esters of pentaerythritol. The initial step in purification often involves the removal of excess volatile reactants.

Distillation Methodologies

Vacuum distillation is a common and effective method for the isolation of pentaerythritol esters due to their high boiling points and to prevent thermal degradation at atmospheric pressure. dntb.gov.uaresearchgate.netbohrium.comfinechem-mirea.rufinechem-mirea.ru This technique separates the PETB from lower-boiling impurities such as residual butyric acid and any solvents used during the synthesis.

Short-path distillation is a particularly advantageous technique for purifying high-purity pentaerythritol esters. researchgate.net This method is suitable for thermally sensitive compounds as it minimizes the distance the distillate travels and operates under high vacuum, thus reducing the required temperature. researchgate.net Research on the production of high-purity pentaerythritol esters from palm kernel fatty acids demonstrated the effectiveness of coupling the esterification process with short-path distillation. researchgate.net This approach successfully removed excess fatty acids and yielded a high percentage of the desired tetraester. researchgate.net

Key parameters for the successful distillation of pentaerythritol esters include the evaporator temperature and the vacuum pressure. The precise conditions will depend on the specific composition of the crude reaction mixture.

Table 1: Distillation Parameters for High-Purity Pentaerythritol Ester Purification

| Parameter | Value | Reference |

|---|---|---|

| Evaporator Temperature | 200–225 °C | researchgate.net |

| Vacuum Pressure | 0.05 mbar | researchgate.net |

| Heating Rate | 30 °C/h | researchgate.net |

This data is based on the purification of a pentaerythritol ester derived from C8-C10 fatty acids and serves as a representative example.

The use of a reactive distillation column has also been proposed for the preparation of pentaerythritol esters. patsnap.com In this setup, the esterification reaction and the separation of water produced during the reaction occur simultaneously, which can improve the reaction yield and simplify subsequent purification steps. patsnap.com

Crystallization Methodologies

While distillation is a primary isolation technique, crystallization can be utilized as a final polishing step to achieve very high purity PETB. After distillation, the PETB can be dissolved in a suitable solvent and then cooled to induce crystallization, leaving impurities in the mother liquor. The selection of an appropriate solvent system is crucial for effective purification by crystallization. While specific studies on the crystallization of PETB are not extensively detailed in the provided context, the principles of crystallization for other organic compounds would apply. This would involve selecting a solvent in which PETB is soluble at higher temperatures but less soluble at lower temperatures. The process would be controlled by factors such as the cooling rate to influence crystal size and purity. For other pentaerythritol derivatives, such as pentaerythritol tetranitrate, crystallization from solvents like acetone (B3395972) has been noted as a purification method. chemicalbook.com

The combination of distillation followed by crystallization ensures the removal of a broad spectrum of impurities, from volatile reactants to closely related ester byproducts, ultimately yielding this compound of high purity. The final product purity is often assessed using techniques such as chromatography–mass spectrometry analysis. dntb.gov.uaresearchgate.netbohrium.comfinechem-mirea.rufinechem-mirea.ru

Advanced Spectroscopic and Chromatographic Characterization of Pentaerythritol Tetrabutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for PETB Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like pentaerythritol (B129877) tetrabutyrate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, conformation, and purity of the compound.

¹H and ¹³C NMR for PETB Molecular Conformation and Purity Assessment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of PETB.

The ¹H NMR spectrum of PETB is expected to show distinct signals corresponding to the protons of the pentaerythritol core and the butyrate (B1204436) chains. The methylene (B1212753) protons of the pentaerythritol moiety (C(CH₂)₄) are chemically equivalent and would appear as a singlet. The protons of the four butyrate groups will give rise to three distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the carbonyl carbon. The integration of these signals should correspond to the number of protons in each environment, providing a quantitative measure of the compound's purity.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Key signals would include the quaternary central carbon of the pentaerythritol core, the methylene carbons of the pentaerythritol unit, the carbonyl carbon of the ester groups, and the three distinct carbons of the butyrate chains. The chemical shifts of these carbons are indicative of their electronic environment and can be used to confirm the complete esterification of pentaerythritol. The absence of signals corresponding to the hydroxyl-bearing carbons of unreacted pentaerythritol would indicate a high degree of purity.

| ¹H NMR Predicted Chemical Shifts for Pentaerythritol Tetrabutyrate | | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | | -CH₂- (Pentaerythritol core) | ~ 4.1 | Singlet | | -CH₂- (Butyrate, adjacent to C=O) | ~ 2.2 | Triplet | | -CH₂- (Butyrate) | ~ 1.6 | Sextet | | -CH₃ (Butyrate) | ~ 0.9 | Triplet |

| ¹³C NMR Predicted Chemical Shifts for this compound | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | Quaternary C (Pentaerythritol core) | ~ 45 | | -CH₂- (Pentaerythritol core) | ~ 62 | | C=O (Ester) | ~ 173 | | -CH₂- (Butyrate, adjacent to C=O) | ~ 36 | | -CH₂- (Butyrate) | ~ 18 | | -CH₃ (Butyrate) | ~ 13 |

2D NMR Techniques for Elucidating Complex PETB Derivatives

For more complex derivatives of PETB or in cases of ambiguous signal assignments in 1D spectra, two-dimensional (2D) NMR techniques are employed. rsc.org These methods provide correlation maps that reveal connectivity between different nuclei within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment on PETB would show cross-peaks between the coupled protons of the butyrate chains, confirming their sequence. For instance, a cross-peak would be observed between the signals of the adjacent methylene groups in the butyrate moiety.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For PETB, an HSQC spectrum would link the proton signals of the methylene and methyl groups to their corresponding carbon signals, allowing for unambiguous assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. In the context of PETB, a key correlation would be observed between the methylene protons of the pentaerythritol core and the carbonyl carbon of the butyrate groups, definitively proving the ester linkage.

These 2D NMR techniques are particularly valuable in analyzing mixtures or identifying byproducts where signals may overlap in 1D spectra. researchgate.netdb-thueringen.de

Mass Spectrometry (MS) for PETB Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) of PETB

Electrospray ionization is a soft ionization technique that is well-suited for analyzing moderately polar and large molecules like PETB, often with minimal fragmentation. In a typical ESI-MS experiment in positive ion mode, PETB would likely be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The accurate mass of these ions allows for the confirmation of the molecular weight of the compound.

By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), a characteristic pattern can be observed. For PETB, this would likely involve the sequential loss of butyric acid molecules (C₄H₈O₂) or butene (C₄H₈) via McLafferty rearrangement, providing further structural confirmation. rsc.orgrsc.org

| Predicted ESI-MS Fragments for this compound | | :--- | :--- | | Ion | Description | | [M+H]⁺ | Protonated molecule | | [M+Na]⁺ | Sodium adduct | | [M-C₄H₇O₂]⁺ | Loss of a butyrate radical | | [M+H - C₄H₈O₂]⁺ | Loss of a neutral butyric acid molecule |

Gas Chromatography-Mass Spectrometry (GC-MS) for PETB Impurity Profiling

Gas chromatography-mass spectrometry is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture. medistri.swiss For the analysis of PETB, which has a relatively high boiling point, appropriate GC conditions, such as a high-temperature column and a suitable temperature program, are necessary. It may also be beneficial to derivatize the potential impurities to increase their volatility. researchgate.netmat-test.com

GC-MS is particularly effective for impurity profiling. Potential impurities in a PETB sample could include:

Unreacted pentaerythritol

Partially esterified products: pentaerythritol monobutyrate, dibutyrate, and tributyrate

Dipentaerythritol (B87275) and its butyrate esters

Residual butyric acid or its anhydride (B1165640)

Each of these impurities would have a distinct retention time in the GC column and a characteristic mass spectrum, allowing for their identification and quantification. The fragmentation patterns observed in the electron ionization (EI) mass spectra would be crucial for identifying these related structures.

High-Resolution Mass Spectrometry (HRMS) for PETB Elemental Composition Determination

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. thermofisher.com

Vibrational Spectroscopy (IR, Raman) for PETB Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in the PETB molecule. These methods probe the vibrational modes of molecular bonds, offering a characteristic fingerprint of the compound.

The most prominent features in the FTIR spectrum of PETB would arise from the ester functi

Chromatographic Techniques for PETB Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for PETB Purity Determination

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of PETB. ruibaocafo.com It excels at separating the main PETB compound from non-volatile impurities such as unreacted starting materials, partially esterified intermediates, and other byproducts. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.

The methodology involves dissolving the PETB sample in a suitable organic solvent, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), and injecting it into the HPLC system. The separation is based on the differential partitioning of the sample components between the stationary phase (e.g., C18 or C8 silica) and the mobile phase (typically a gradient of water and an organic solvent like acetonitrile or methanol). researchgate.net Components with higher polarity, such as pentaerythritol (PE), pentaerythritol monobutyrate, dibutyrate, and tributyrate, will elute earlier than the more nonpolar, fully esterified PETB. A UV detector is often used for quantification, typically set at a wavelength where the butyrate ester functional group absorbs, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be utilized. nih.govresearchgate.net

The purity of PETB is determined by calculating the area percentage of the main PETB peak relative to the total area of all detected peaks in the chromatogram. An external standard calibration can be used for precise quantification. bit.edu.cn

Table 1: Illustrative HPLC Parameters and Results for PETB Purity Analysis | Parameter | Value | | :--- | :--- | | Chromatographic System | Agilent 1260 Infinity II or equivalent | | Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | | Mobile Phase A | Water | | Mobile Phase B | Acetonitrile | | Gradient Elution | 50% B to 100% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Detector | UV at 210 nm or ELSD | | Injection Volume | 10 µL | | Sample Preparation | 1 mg/mL in Acetonitrile | | Analyte | Retention Time (min) | Area % | | Pentaerythritol (PE) | 3.5 | 0.15 | | Pentaerythritol Monobutyrate | 6.8 | 0.40 | | Pentaerythritol Dibutyrate | 9.2 | 0.65 | | Pentaerythritol Tributyrate | 12.5 | 1.80 | | This compound (PETB) | 16.4 | 96.95 | | Other Impurities | Various | 0.05 |

Note: This data is illustrative and retention times may vary based on the specific HPLC system, column, and exact mobile phase conditions.

Gas Chromatography (GC) for PETB Volatile Impurity Analysis

Gas Chromatography is the preferred method for identifying and quantifying volatile and semi-volatile impurities in PETB. ruibaocafo.com These impurities can include residual solvents from the synthesis and purification process (e.g., toluene, pyridine), unreacted starting materials like butyric acid, or volatile byproducts. Due to the high boiling point of PETB itself, it is generally non-volatile under typical GC conditions, meaning it will not elute from the column. This allows for the analysis of volatile impurities without interference from the main product matrix.

The analysis is typically performed using a headspace or direct injection method. In headspace GC, the PETB sample is heated in a sealed vial to partition the volatile impurities into the gas phase (headspace), which is then injected into the GC. For direct injection, the sample is diluted in a suitable solvent and injected into a heated inlet where the volatile components are vaporized. thermofisher.com A capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used for separation. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) detector can be used for definitive identification of the impurities. mat-test.com

Quantification is achieved by comparing the peak areas of the impurities to those of a known standard, often using an internal standard method for improved accuracy.

Table 2: Representative GC Conditions and Findings for Volatile Impurities in PETB | Parameter | Value | | :--- | :--- | | Chromatographic System | Agilent 8890 GC System or equivalent | | Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar | | Carrier Gas | Helium at 1.2 mL/min | | Inlet Temperature | 250°C | | Injection Mode | Split (50:1) | | Oven Program | 40°C (hold 5 min), ramp to 280°C at 15°C/min | | Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | | Detector Temperature | 300°C | | Sample Preparation | 100 mg/mL in Hexane | | Impurity | Retention Time (min) | Concentration (ppm) | | Pyridine | 5.1 | 15 | | Butyric Acid | 6.3 | 45 | | Toluene | 7.8 | 20 |

Note: This data is for illustrative purposes. Actual retention times and results depend on the specific instrument and analytical conditions.

Size Exclusion Chromatography (SEC) for PETB Oligomerization Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for investigating the presence of oligomers in PETB. waters.com Oligomers, such as dipentaerythritol octabutyrate, can form during the synthesis of pentaerythritol through etherification side reactions. wikipedia.org These larger molecules can impact the physical properties of the final product. SEC separates molecules based on their hydrodynamic volume, or size in solution. nih.govnih.gov

In a typical SEC analysis, the PETB sample is dissolved in a solvent like tetrahydrofuran (THF) and passed through a column packed with porous gel particles. Larger molecules, such as oligomers, cannot enter the pores as easily as smaller molecules. researchgate.net Consequently, they travel a shorter path through the column and elute first. The smaller PETB monomer can access more of the pore volume, leading to a longer path and a later elution time.

The elution volume is inversely proportional to the logarithm of the molecular weight. By calibrating the column with a series of well-characterized molecular weight standards (e.g., polystyrene), it is possible to construct a calibration curve and estimate the molecular weight distribution of the PETB sample, thereby quantifying the percentage of any oligomeric species present. A Refractive Index (RI) detector is commonly used as it provides a universal response to all components.

Table 3: Example SEC Data for PETB Oligomerization Analysis | Parameter | Value | | :--- | :--- | | Chromatographic System | Waters Alliance HPLC System or equivalent | | Column | Polystyrene-divinylbenzene SEC column set (e.g., 2 x 300 mm) | | Mobile Phase | Tetrahydrofuran (THF) | | Flow Rate | 1.0 mL/min | | Column Temperature | 40°C | | Detector | Refractive Index (RI) | | Calibration Standards | Polystyrene standards (100 Da - 50,000 Da) | | Species | Elution Volume (mL) | Approx. Molecular Weight ( g/mol ) | Area % | | Dipentaerythritol Octabutyrate (Dimer) | 18.5 | ~850 | 1.2 | | This compound (Monomer) | 21.2 | ~460 | 98.8 |

Note: This data is representative. Elution volumes are highly dependent on the specific column set and system configuration.

Functional Roles and Mechanistic Contributions of Pentaerythritol Tetrabutyrate in Advanced Material Systems

Influence of PETB on Macromolecular Architecture and Dynamics in Polymer Blends

The incorporation of PETB into polymer blends can significantly alter their macromolecular architecture and dynamics, leading to tailored physical and mechanical properties. As a polyol ester, it can function as a plasticizer, processing aid, and rheology modifier, influencing the final characteristics of the polymer matrix.

The viscoelastic behavior of polymers, which combines both viscous and elastic characteristics, is a critical factor in their processing and end-use performance. wiley.com PETB can modulate these properties by influencing the mobility of polymer chains. In concentrated polymer solutions and melts, the entanglement of long-chain molecules creates a transient network structure that governs the material's response to deformation. nist.gov The introduction of PETB can reduce the intermolecular forces between polymer chains, effectively lowering the viscosity and enhancing the flow properties of the melt. This reduction in friction within the molten polymer allows for processing at lower temperatures and pressures. cargill.com

The effect of additives like PETB on polymer viscoelasticity can be understood through the concept of the relaxation modulus, which describes the time-dependent stress relaxation of the material. youtube.com By facilitating the movement of polymer chains past one another, PETB can accelerate stress relaxation, leading to a more processable material. youtube.com This is particularly beneficial in techniques such as injection molding and extrusion, where controlled flow is essential for producing high-quality parts. cargill.com The ability of PETB to modify the viscoelastic properties is crucial for optimizing the processing window of various thermoplastic resins.

Polymer processing aids (PPAs) are additives designed to improve the processability of polymers, and PETB can serve as an effective component in such formulations. cargill.comshinepolymer.com PPAs function by reducing friction between the polymer melt and the processing equipment, which can eliminate issues like melt fracture and die buildup. cargill.comshinepolymer.com The lubricating properties of PETB allow it to migrate to the interface between the polymer and the metal surfaces of the extruder or mold, creating a slip layer that facilitates smoother processing.

As a rheology modifier, PETB can influence the flow behavior of the polymer melt under different shear conditions. knowde.comspecialchem.com The addition of PETB can lead to a decrease in melt viscosity, which is particularly advantageous for high-viscosity polymers that are otherwise difficult to process. shinepolymer.com The extent of viscosity reduction is dependent on the concentration of PETB and the nature of the polymer matrix. The following table illustrates the typical effects of a processing aid on polymer extrusion parameters.

| Property | Without Processing Aid | With Processing Aid |

| Melt Fracture | Present | Eliminated |

| Die Buildup | Significant | Minimized |

| Extrusion Pressure | High | Reduced |

| Throughput | Lower | Increased |

This table provides a generalized representation of the effects of a processing aid like PETB on polymer extrusion.

PETB in High-Performance Lubricant Formulations and Tribological Systems

Pentaerythritol (B129877) esters, including PETB, are widely recognized for their excellent performance as base oils in synthetic lubricants. sinobiochemistry.com Their inherent properties make them suitable for demanding applications where conventional mineral oils may not suffice. sinobiochemistry.com

Boundary lubrication occurs when the lubricant film is too thin to completely separate two moving surfaces, leading to asperity contact. orapiasia.commachinerylubrication.com Under these conditions, the chemical nature of the lubricant becomes paramount. The polar ester groups in PETB have a strong affinity for metal surfaces, allowing them to adsorb and form a durable lubricating film. threebond.co.jp This film acts as a protective layer, reducing direct metal-to-metal contact and minimizing friction and wear. orapiasia.comthreebond.co.jp

The effectiveness of this boundary film is dependent on its ability to withstand high pressures and temperatures at the points of contact. The branched structure of PETB contributes to the formation of a robust film that can resist desorption under severe operating conditions. In situations of extreme pressure, these films can act sacrificially, shearing in place of the metal surfaces to prevent catastrophic failure. machinerylubrication.com The table below summarizes key characteristics of different lubrication regimes.

| Lubrication Regime | Film Thickness | Asperity Contact | Primary Lubrication Mechanism |

| Hydrodynamic | Thick | None | Fluid viscosity |

| Elastohydrodynamic | Thin | Minimal | Fluid viscosity and elastic deformation of surfaces |

| Mixed | Very Thin | Intermittent | Combination of fluid film and boundary film |

| Boundary | Molecular | Significant | Adsorbed or chemically reacted surface films |

This table provides a simplified overview of lubrication regimes.

One of the key advantages of pentaerythritol esters like PETB is their superior thermal and oxidative stability compared to mineral oils. sinobiochemistry.comjdlubricant.com The absence of benzylic hydrogens, which are susceptible to oxidation, contributes to their enhanced stability at high temperatures. stle.org This allows lubricants formulated with PETB to operate effectively in high-temperature environments, such as in aviation gas turbines and high-performance automotive engines, without significant degradation. sinobiochemistry.comcnlubricantadditive.com

| Basestock Group | Type | Oxidative Stability | Thermal Stability | Low-Temperature Fluidity |

| Group I | Solvent Refined Mineral Oil | Fair | Fair | Poor |

| Group II | Hydrotreated Mineral Oil | Good | Good | Fair |

| Group III | Severely Hydrocracked Mineral Oil | Very Good | Very Good | Good |

| Group IV | Polyalphaolefin (PAO) | Excellent | Excellent | Excellent |

| Group V | Esters (e.g., PETB) | Excellent | Excellent | Very Good |

This table is a general comparison of API basestock groups. exxonmobil.com Group V is a miscellaneous category for all other basestocks not included in Groups I-IV. exxonmobil.com

PETB as a Component in Specialized Fluid Systems and Heat Transfer Applications

PETB in Dielectric Fluids and Electrical Insulation Applications

Pentaerythritol tetrabutyrate (PETB) is a member of the synthetic polyol ester (POE) class of fluids, which are increasingly utilized as high-performance dielectric fluids, particularly as alternatives to traditional mineral oils in applications such as power transformers. nist.govresearchgate.net The functional advantages of synthetic esters like PETB stem from their unique molecular structure, which imparts a combination of high thermal stability, excellent dielectric properties, inherent fire safety, and environmental benefits. zslubes.comcqmasso.com

The primary role of a dielectric fluid is to provide electrical insulation and to act as a coolant to dissipate heat. pdl.com.tr Synthetic esters achieve this with high efficacy. Studies demonstrate that synthetic esters as a class exhibit superior dielectric strength and lower dielectric loss compared to conventional mineral oils. researchgate.nettudelft.nl The polar nature of the ester molecules contributes to their ability to withstand significant electrical stress without catastrophic failure, a property measured by a high breakdown voltage. stle.org This polarity also allows them to absorb more moisture than mineral oil before their insulating properties are compromised, which can help mitigate the aging of cellulose (B213188) insulating paper within transformers. researchgate.net

Mechanistically, the robust ester linkages and the stable neopentane (B1206597) backbone of the pentaerythritol moiety contribute to the fluid's high thermal and oxidative stability. mdpi.comgoogle.com This stability minimizes the formation of sludge and other harmful byproducts that can degrade insulating performance and impede heat transfer. Furthermore, synthetic esters possess significantly higher flash and fire points (typically >300°C) compared to mineral oils, classifying them as K-class fluids. cqmasso.compdl.com.trrepsol.com This characteristic is a critical safety advantage, reducing the risk of fire in transformers located indoors or in high-risk environments. pdl.com.tr Their ready biodegradability also offers a significant environmental advantage over mineral oil in case of spills. cqmasso.comgoogle.com

While specific dielectric values for PETB are not extensively published, the general properties of synthetic esters used in dielectric applications are well-established and provide a strong indication of its performance.

Table 1: Comparative Properties of Dielectric Fluids

| Property | Synthetic Ester (Typical) | Mineral Oil (Typical) |

|---|---|---|

| Fire Point | > 300°C (K-Class) | ~170°C |

| Breakdown Voltage | High | Moderate |

| Dielectric Strength | Superior to Mineral Oil | Standard |

| Moisture Tolerance | High | Low |

| Biodegradability | Readily Biodegradable | Low |

| Oxidation Stability | Excellent | Good |

This table presents typical comparative data for the general class of synthetic esters versus mineral oil. researchgate.netcqmasso.compdl.com.tr

Heat Transfer Performance of PETB in Advanced Cooling Systems

The efficacy of a fluid in an advanced cooling system is determined by its thermophysical properties, primarily its thermal conductivity, specific heat capacity, and viscosity over the operational temperature range. This compound, also referred to in literature as the pentaerythritol ester of butyric acid (PEC4), possesses a profile that makes it suitable for such applications, including refrigeration and other thermal management systems where it often functions as a lubricant for compressors. researchgate.net

The fundamental role of PETB in a cooling system is to efficiently absorb heat from a source and transport it to a heat sink. Its performance in this role is a direct consequence of its molecular properties. The National Institute of Standards and Technology (NIST) has compiled critically evaluated data for PETB, which provides insight into its behavior. nist.gov

Thermal Conductivity: This property measures the fluid's ability to conduct heat. A higher value is desirable for rapid heat dissipation. The thermal conductivity of liquid PETB is a function of temperature. While specific datasets are part of larger thermophysical property databases, research on similar polyol esters (e.g., those with longer fatty acid chains like pentaerythritol tetrapentanoate, or POE5) shows thermal conductivity values in the range of 0.13 to 0.14 W·m⁻¹·K⁻¹, with a slight decrease as temperature increases. nist.gov PETB is expected to follow a similar trend. nist.gov

Viscosity: Viscosity is a measure of a fluid's resistance to flow. For a coolant, a lower viscosity is generally preferred to reduce pumping power requirements and ensure effective circulation. However, in applications where the fluid must also serve as a lubricant, a balance must be struck. The viscosity of PETB, like other liquids, decreases significantly as temperature increases, which aids in heat transfer efficiency at operating temperatures. nist.govresearchgate.net

The tables below, based on evaluated data ranges from NIST, illustrate the temperature-dependent nature of key thermophysical properties for the pentaerythritol ester of butyric acid. nist.gov

| Temperature (K) | Property |

|---|---|

| 200 K to 750 K | Thermal conductivity data as a function of temperature is available within this range. nist.gov |

| Temperature (K) | Property |

|---|---|

| 270 K to 840 K | Viscosity data (for liquid in equilibrium with gas) as a function of temperature is available within this range. nist.gov |

The combination of good thermal stability, appropriate viscosity, and effective heat transfer capabilities allows PETB to function reliably in demanding cooling applications, contributing to system efficiency and longevity. zslubes.commdpi.com

Theoretical and Computational Chemistry Studies on Pentaerythritol Tetrabutyrate

Quantum Mechanical (QM) Calculations for PETB Electronic Structure and Reactivity

Quantum mechanical calculations are essential for elucidating the electronic structure, stability, and reactivity of molecules like PETB. These methods solve the Schrödinger equation for the system, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on PETB Molecular Conformations

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. For PETB, DFT can be employed to determine the most stable molecular conformations by optimizing the geometry and calculating the corresponding energies. The four flexible butyrate (B1204436) chains can adopt numerous spatial arrangements, leading to various conformers with different energies.

DFT calculations would typically involve exploring the potential energy surface of PETB by systematically rotating the dihedral angles of the ester groups and the alkyl chains. The results would identify the global minimum energy structure, representing the most probable conformation in the gas phase, as well as other low-energy local minima. These studies can provide insights into the molecule's intrinsic flexibility and shape. While specific DFT studies on PETB are not abundant in the public literature, the principles are well-established from studies on similar molecules like pentaerythritol (B129877) tetranitrate (PETN). For PETN, DFT has been used to obtain optimized lattice constants and bond lengths that are in reasonable agreement with experimental results researchgate.net.

Table 1: Illustrative DFT Calculated Conformational Energies of PETB (Note: This table is illustrative, based on typical energy differences for flexible molecules, as specific data for PETB is not readily available.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Global Minimum | 0.00 | C-C-O-C: ~180 (anti-periplanar) |

| Local Minimum 1 | 1.52 | One gauche defect in a butyrate chain |

| Local Minimum 2 | 2.89 | Two gauche defects in separate chains |

| Transition State | 5.10 | Rotation around a C-O bond |

Ab Initio Methods for PETB Spectroscopic Property Prediction

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory for predicting molecular properties. These methods can be used to calculate spectroscopic data for PETB, such as infrared (IR) and Raman vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts.

The prediction of vibrational spectra involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic frequencies. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the ester groups in PETB would be a prominent feature. For related compounds, ab initio calculations have been successfully used to analyze electron distribution and bonding researchgate.net.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in PETB using Ab Initio Methods (Note: This table presents typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | 1730 - 1750 |

| C-O Stretch | Ester Linkage | 1150 - 1250 |

| C-H Stretch | Alkyl Chain | 2850 - 3000 |

| CH₂ Bend | Alkyl Chain | 1450 - 1470 |

Reaction Pathway Analysis of PETB Synthesis and Degradation via QM

Quantum mechanics can be used to model the reaction mechanisms of both the synthesis and degradation of PETB. By calculating the energies of reactants, products, and transition states, a potential energy profile for a given reaction can be constructed, revealing the activation energy and reaction enthalpy.

For the synthesis of PETB via the esterification of pentaerythritol with butyric acid, QM can elucidate the catalytic mechanism, whether acid-catalyzed or enzyme-catalyzed. Kinetic studies on the esterification of pentaerythritol with rosin (B192284) have proposed second-order kinetics for the esterification reactions mdpi.com. Similarly, for degradation processes like hydrolysis, QM can model the attack of a water molecule on the ester's carbonyl carbon, leading to the breaking of the ester bond. Studies on the degradation of other polyesters, like PET, have utilized QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to determine reaction barriers for hydrolysis nih.govacs.orgresearchgate.net. These studies can identify the rate-limiting steps in the degradation process researchgate.netacs.org.

Molecular Dynamics (MD) Simulations for PETB Interactions and Dynamics

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics, conformational changes, and interactions of PETB in various environments.

Atomistic and Coarse-Grained MD Simulations of PETB in Polymer Matrices

When PETB is used as a plasticizer in a polymer matrix, its interactions with the polymer chains are crucial for its function. Atomistic MD simulations, where every atom is explicitly represented, can provide a detailed picture of these interactions. These simulations can reveal how PETB molecules position themselves between polymer chains, how they affect the polymer's glass transition temperature, and the nature of the intermolecular forces (e.g., van der Waals, electrostatic) at play.

Due to the large size and long relaxation times of polymer systems, coarse-grained (CG) MD simulations are often employed aip.orgmdpi.com. In a CG model, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems for longer timescales aip.orgresearchgate.net. For PETB, a CG model might represent the central neopentyl core as one bead and each butyrate chain as one or two beads. The parameters for the interactions between these beads are typically derived from underlying atomistic simulations or experimental data aip.org. Such CG simulations can be used to study the miscibility of PETB in a polymer matrix and its effect on the macroscopic properties of the material.

Table 3: Comparison of Atomistic and Coarse-Grained Simulation Parameters for PETB in a PVC Matrix (Note: This table is illustrative of the typical differences in resolution and timescales.)

| Parameter | Atomistic MD | Coarse-Grained MD |

| Representation | All atoms explicit | Groups of atoms as beads |

| Number of Particles | ~50,000 | ~5,000 |

| Time Step | 1-2 femtoseconds | 10-50 femtoseconds |

| Typical Simulation Time | 100s of nanoseconds | 10s of microseconds |

| Properties Studied | Local interactions, H-bonds | Phase behavior, diffusion |

PETB Self-Assembly and Aggregation Behavior Modeling

In certain solvents or at high concentrations, PETB molecules may exhibit self-assembly or aggregation behavior, driven by solvophobic effects and intermolecular interactions between the butyrate chains. MD simulations can be used to investigate these phenomena. By simulating a system of many PETB molecules in a solvent, one can observe the spontaneous formation of aggregates and characterize their size, shape, and structure.

The driving forces for aggregation, such as the tendency of the hydrophobic butyrate chains to minimize contact with a polar solvent, can be quantified from the simulation data. The potential of mean force (PMF) between two or more PETB molecules can be calculated to determine the thermodynamics of association. While specific studies on PETB self-assembly are not prominent, research on the self-assembly of similar amphiphilic molecules provides a framework for how such studies would be conducted rsc.orgnih.gov. Mathematical models can also be developed based on simulation results to describe the kinetics of aggregation, accounting for competition between productive self-assembly and unproductive aggregation nih.gov.

Transport Properties of PETB in Confined Geometries

The performance of lubricants is often dictated by their behavior in confined spaces, such as between moving mechanical parts or within porous materials. Molecular dynamics (MD) simulations are a key computational tool for investigating the transport properties of fluids like PETB under such confinement. While specific MD studies on PETB in nanopores are not extensively documented in publicly available literature, the principles can be inferred from simulations of similar molecules, such as other polyol esters and related fluids. nih.govmdpi.com

Molecular dynamics simulations can model the movement and interactions of individual PETB molecules within a defined geometry, such as between two parallel plates or inside a cylindrical nanopore. nih.govmdpi.com These simulations solve Newton's equations of motion for each atom in the system, governed by a force field that describes the inter- and intramolecular forces.

Key transport properties that can be calculated from these simulations include:

Diffusion Coefficient: This quantifies the rate at which PETB molecules move through the confined space. Confinement is expected to reduce the diffusion coefficient compared to the bulk fluid due to increased interactions with the pore walls and restricted molecular motion. digitellinc.com

Viscosity: The resistance to flow is a critical parameter for lubricants. In confined geometries, the local viscosity of PETB can differ significantly from its bulk value. MD simulations can predict this effective viscosity, which is crucial for understanding lubrication under high pressure and shear.

For instance, studies on other fluids in nanopores have shown that the fluid density can become highly non-uniform, with distinct layers forming near the walls. mdpi.com The orientation of non-spherical molecules like PETB would also be affected by confinement, which in turn impacts the transport properties. The chemical nature of the confining surfaces (e.g., metallic, ceramic) would also play a significant role in the interactions and resulting transport behavior. digitellinc.com

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for PETB Derivatives

Cheminformatics applies computational methods to analyze and model chemical data, enabling the prediction of properties and the design of new molecules with desired characteristics. For PETB, these approaches are invaluable for exploring the vast chemical space of its derivatives and identifying promising candidates for specific applications without the need for extensive experimental synthesis and testing.

Predictive Models for PETB Functional Performance

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. nih.gov For PETB and its derivatives, QSPR models can be developed to predict key functional performance indicators of lubricants, such as:

Viscosity Index

Pour Point

Flash Point

Oxidative Stability

Volatility

The development of a QSPR model involves several steps:

Data Collection: A dataset of PETB analogs with experimentally determined properties is required.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the property of interest. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

While specific QSPR studies focused solely on PETB derivatives are not widely published, research on other esters and lubricants demonstrates the feasibility of this approach. For example, models have been developed to predict the thermodynamic properties of various classes of organic compounds based on their molecular structure. nih.gov

Virtual Screening of PETB Analogs for Specific Material Applications

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those with the highest probability of possessing a desired set of properties. This approach can significantly accelerate the discovery of new PETB-based lubricants.

The process typically involves:

Library Generation: A virtual library of PETB analogs is created by systematically modifying the parent structure. This could involve changing the length or branching of the butyrate chains or replacing them with other functional groups.

Property Prediction: For each analog in the library, the properties of interest are predicted using QSPR models or other computational methods like molecular docking or MD simulations.

Filtering and Ranking: The library is then filtered and ranked based on a predefined set of criteria. For example, for a high-performance lubricant application, the criteria might include high viscosity, low pour point, and high thermal stability.

This process allows researchers to prioritize a small number of the most promising candidates for synthesis and experimental evaluation, saving considerable time and resources.

Database Development for PETB-Related Research Data Management

A centralized and well-structured database for PETB and its derivatives would be a valuable resource for the research community. Such a database would facilitate the storage, retrieval, and analysis of experimental and computational data.

Key features of a PETB research database could include:

Chemical Information: Chemical structures, identifiers (like CAS numbers), and IUPAC names for PETB and its analogs. wikipedia.org

Physicochemical Properties: Experimental data on properties such as melting point, boiling point, density, viscosity, and solubility in various solvents.

Computational Data: Results from theoretical studies, including optimized geometries, calculated molecular descriptors, and outputs from molecular dynamics simulations.

Spectroscopic Data: Information from techniques like NMR and IR spectroscopy that can be used for compound characterization.

Source and Metadata: Links to the original research publications or patents where the data was reported, along with experimental conditions and computational details.

While comprehensive public databases dedicated solely to PETB are not yet established, data for pentaerythritol and its other esters can be found in broader chemical databases like the NIST WebBook. nist.gov The development of a specialized database would be a significant step towards advancing research and development in the field of PETB-based materials.

Below is an example of how data for PETB and its analogs could be organized in such a database:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Property | Value | Units | Source |

| Pentaerythritol | 115-77-5 | C5H12O4 | 136.15 | Melting Point | 260.5 | °C | wikipedia.org |

| Pentaerythritol tetrabutyrate | 1528-23-0 | C21H36O8 | 432.5 | - | - | - | - |

| Pentaerythritol tetranitrate | 78-11-5 | C5H8N4O12 | 316.14 | - | - | - | nist.gov |

| Pentaerythritol tetrahexanoate | 1528-26-3 | C29H52O8 | 544.7 | - | - | - | nih.gov |

This structured approach to data management would enable more efficient data mining and the development of more accurate predictive models.

Degradation Mechanisms and Stability Kinetics of Pentaerythritol Tetrabutyrate

Thermal Degradation Pathways of PETB in Different Environments

The thermal stability of pentaerythritol (B129877) and its derivatives is a critical factor in their industrial applications. zbaqchem.com The degradation process in an inert atmosphere, known as pyrolysis, involves the breaking of chemical bonds due to high temperatures, leading to the formation of smaller, more volatile molecules.

The study of analogous compounds like polyethylene (B3416737) terephthalate (B1205515) (PET) reveals that pyrolysis primarily involves the scission of the ester linkage. researchgate.net This process typically occurs in a single degradation stage. researchgate.net For PET, the activation energy for this process has been reported to be in the range of 157 kJ/mol to 239.3 kJ/mol, depending on the specific model and conditions used. researchgate.netnih.gov It is plausible that PETB would exhibit a similar single-stage degradation focused on the ester bonds.

Analysis of the pyrolysis products of similar polyesters like PET provides insight into the likely products from PETB degradation. The main degradation products of PET pyrolysis include carboxylic acids and various aromatic and aliphatic compounds. nih.govmdpi.com For instance, the pyrolysis of PET yields significant amounts of benzoic acid. nih.gov By analogy, the pyrolysis of PETB would be expected to produce butyric acid and other smaller molecules resulting from the breakdown of the pentaerythritol core. A study on the thermal decomposition of pentaerythritol tetracaproate, a similar polyol ester, identified a carboxylic acid and a tri-ester as major decomposition products. nist.gov

Table 1: Pyrolysis Kinetic Parameters for Analogous Esters

| Compound | Heating Rate (°C/min) | Activation Energy (Ea) (kJ/mol) | Reaction Model |

|---|---|---|---|

| Polyethylene Terephthalate (PET) | 5-25 | 157 (average) | Dependent on heating rate |

| Rice Husk (pseudo-lignin) | 20 | 239.3 | Nucleation mechanism |

| Rice Straw (pseudo-lignin) | 20 | 203.2 | Nucleation mechanism |

This table presents data for analogous materials to infer potential kinetic behavior of PETB. researchgate.netnih.gov

Table 2: Major Pyrolysis Products of Analogous Esters

| Original Compound | Pyrolysis Temperature (°C) | Major Products |

|---|---|---|

| Polyethylene Terephthalate (PET) | >400 | Benzoic acid, aldehydes, ketones, aromatic hydrocarbons |

| Pentaerythritol Tetracaproate | 500-675 K | Caproic acid, tri-ester of pentaerythritol |

This table shows typical pyrolysis products for esters similar in structure to PETB. nist.govnih.gov

The presence of oxygen significantly alters the degradation pathway of polyol esters, leading to thermo-oxidative degradation. This process is generally more aggressive than pyrolysis and occurs at lower temperatures. mdpi.com For pentaerythritol itself, factors such as purity, the presence of impurities like benzene (B151609) or phenol, and external stimuli like pressure and UV irradiation can significantly affect its decomposition temperature. zbaqchem.com Higher purity generally leads to improved thermal stability. zbaqchem.com

For polyesters like PET, thermo-oxidative aging leads to an increase in the crystalline phase of the material, which in turn affects its mechanical properties. researchgate.net The presence of oxygen facilitates the formation of peroxides, which are key intermediates in the oxidative degradation process. mdpi.com The rate of peroxide formation in rosin (B192284) pentaerythritol ester (RPE), another similar compound, was found to increase with both light intensity and temperature, indicating that these factors destabilize the ester. mdpi.com

The primary mechanism for the thermal degradation of polyesters is the scission of the ester bond. mdpi.comresearchgate.net In the absence of oxygen (pyrolysis), this often occurs through a non-radical mechanism involving a six-membered ring transition state, where a β-hydrogen atom is transferred to the carbonyl oxygen. This leads to the formation of a carboxylic acid and a vinyl ester group. researchgate.net

In more complex polyesters, homolytic cleavage of the bond adjacent to the ester group can occur, leading to the formation of free radicals. mdpi.com This radical mechanism can then lead to a variety of secondary reactions and products. The specific pathway, whether ionic or radical, is influenced by the molecular structure of the ester and the reaction conditions. researchgate.net For PETB, the absence of β-hydrogens on the central pentaerythritol core suggests that the primary thermal degradation pathway for the ester linkages would likely involve a different mechanism, possibly initiated by homolytic cleavage of the ester bond itself.

Oxidative Degradation Mechanisms of PETB

Oxidative degradation is a major cause of lubricant failure and involves the reaction of the lubricant with oxygen. This process is autocatalytic, meaning the products of the reaction can accelerate further degradation.

The oxidation of organic compounds like PETB typically proceeds through a free-radical chain reaction. This process is initiated by the formation of free radicals, which can be triggered by heat, light, or the presence of metal catalysts. These initial radicals can then react with the ester molecules.

The general mechanism involves the following steps:

Initiation: Formation of initial free radicals (R•).

Propagation: The radical abstracts a hydrogen atom from the ester molecule to form a more stable radical and a hydroperoxide. These hydroperoxides are unstable and can decompose to form more radicals, thus propagating the chain reaction. researchgate.net

Termination: The reaction terminates when two radicals combine to form a non-radical species.

In the case of rosin pentaerythritol ester (RPE), UV irradiation was shown to induce oxidation, leading to the formation of peroxides. mdpi.com The rate of this photo-oxidation was found to follow pseudo-first-order kinetics. mdpi.com This highlights the susceptibility of the ester linkage to radical attack. For PETB, the carbon-hydrogen bonds on the butyrate (B1204436) chains would be the most likely sites for initial radical attack.

To mitigate oxidative degradation, lubricants are formulated with antioxidants. These additives work by interrupting the free-radical chain reaction. There are two main types of antioxidants:

Radical Scavengers: These antioxidants, typically phenolic or aminic compounds, donate a hydrogen atom to the propagating radicals (like peroxyl radicals) to form a stable radical that does not continue the chain reaction. mdpi.com

Peroxide Decomposers: These additives, often containing sulfur or phosphorus, decompose hydroperoxides into non-radical products, preventing them from breaking down into more reactive radicals.

The effectiveness of an antioxidant in a PETB formulation would depend on its ability to compete with the ester molecules for the free radicals and to remain stable at operating temperatures. Studies on other systems, such as resveratrol (B1683913) in soybean oil, have shown that the degradation of the antioxidant itself follows first-order kinetics, and its antioxidant capacity is concentration-dependent. nih.gov The selection of an appropriate antioxidant package is therefore crucial for maximizing the oxidative stability and service life of a PETB-based lubricant.

Influence of Metal Ions on PETB Oxidative Stability

The oxidative stability of polyol esters like pentaerythritol tetrabutyrate is a critical factor for their application, particularly in high-temperature environments such as lubricants. The presence of metal ions, often originating from contact with machinery or as impurities, can significantly influence this stability. Research into the thermo-oxidative degradation of pentaerythritol esters indicates that metals can act as catalysts, accelerating degradation pathways.

Studies on analogous pentaerythritol tetraester oils have shown that dissolved iron increases the rate of formation for specific oxidation products, including hydroxyl groups and oxetanes. tandfonline.com The mechanism of thermo-oxidative degradation for polyol esters involves oxygen attacking the molecule, primarily at the methylenic group (CH2) of the polyol fragment, leading to the formation of hydroperoxides. researchgate.net These unstable intermediates then decompose, resulting in products like aldehydes, ketones, and carboxylic acids, which can lead to an increase in viscosity and the formation of deposits. researchgate.netncsu.edu

The concentration of alkali metals has also been identified as a factor in the stability of pentaerythritol esters. In studies involving pentaerythritol tetrahexanoate (a similar long-chain ester), lubricants with low alkali metal content demonstrated enhanced oxidative stability, suggesting that minimizing metal ion contamination is crucial for maintaining the integrity of the ester. dtic.mil

Hydrolytic Stability of PETB in Aqueous and Humid Conditions